![molecular formula C7H7F3N2O B2403407 1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole CAS No. 959573-03-6](/img/structure/B2403407.png)
1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole
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Overview
Description
“1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole” is a chemical compound with the molecular formula C7H7F3N2O and a molecular weight of 192.14 . It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A one-step procedure for synthesis of the regioisomeric mixture of target pyrazoles was proposed starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . Functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .Molecular Structure Analysis
The molecular structure of “1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole” can be represented by the InChI code: 1S/C7H7F3N2O/c1-4-3-6(7(8,9)10)11-12(4)5(2)13/h3H,1-2H3 . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Pyrazoles, including “1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole”, are known to undergo various chemical reactions. For instance, they can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . They also participate in the synthesis of disubstituted pyrimidines .Scientific Research Applications
Medicinal Chemistry
Pyrazoles have garnered substantial interest as potential drug candidates. Researchers have explored their diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . Specifically, 1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole could serve as a scaffold for designing novel pharmaceuticals.
Mechanism of Action
Target of Action
A related compound has shown potent in vitro antipromastigote activity, suggesting a potential target in the lmptr1 pocket .
Mode of Action
It’s known that pyrazoles, the core structure of this compound, exhibit tautomerism . This phenomenon may influence their reactivity and interaction with targets, leading to changes in structure and properties .
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They can participate in the synthesis of disubstituted pyrimidines , which suggests potential involvement in nucleotide synthesis or related pathways.
Result of Action
Related compounds have shown antipromastigote activity , suggesting potential antimicrobial or antiparasitic effects.
Action Environment
The action of 1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole can be influenced by various environmental factors. For instance, its reactivity can be affected by the concentration in flow, with judicious control needed to avoid precipitation . Additionally, safety data suggests that it should be handled carefully to avoid dust formation and inhalation .
properties
IUPAC Name |
1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-4-3-6(7(8,9)10)11-12(4)5(2)13/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFSEIYWMBKMHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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